Ptcl4(neutral red)2

概要

説明

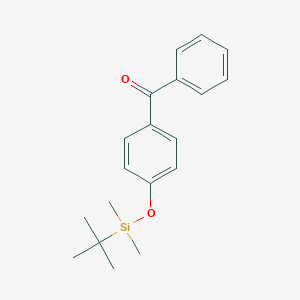

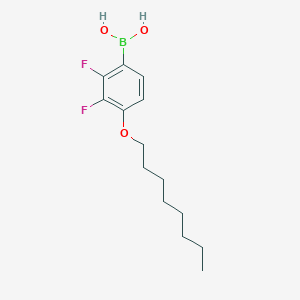

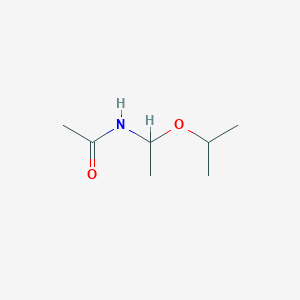

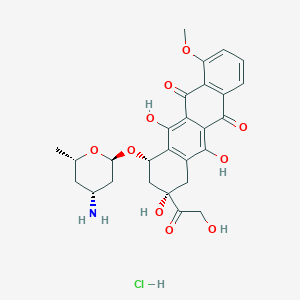

“Ptcl4(neutral red)2” is a compound with the molecular formula C30H34Cl4N8Pt . It is a complex of the positively charged, nuclear staining, quinone-imine dye Neutral Red with negatively charged tetrachloroplatinum (II) . The molecular weight of this compound is 843.5 g/mol .

Synthesis Analysis

The synthesis of platinum complexes like “Ptcl4(neutral red)2” often involves the use of platinum in its +2 oxidation state . The electrode kinetics and reduction steps of PtCl4 on platinum electrodes have been investigated by cyclic voltammetry and impedance measurements .

Molecular Structure Analysis

The molecular structure of “Ptcl4(neutral red)2” can be represented by its InChI and SMILES notations . The InChI notation is InChI=1S/2C15H16N4.4ClH.Pt/c2*1-9-6-13-15 (8-11 (9)16)18-14-7-10 (19 (2)3)4-5-12 (14)17-13;;;;;/h2*4-8H,16H2,1-3H3;4*1H;/q;;;;;;+2/p-2 . The SMILES notation is [H+]. [H+].CC1=CC2=NC3=C (C=C (C=C3)N (C)C)N=C2C=C1N.CC1=CC2=NC3=C (C=C (C=C3)N (C)C)N=C2C=C1N. [Cl-]. [Cl-]. [Cl-]. [Cl-]. [Pt+2] .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ptcl4(neutral red)2” include a molecular weight of 843.5 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 12, a rotatable bond count of 2, an exact mass of 843.127898 g/mol, a monoisotopic mass of 841.130848 g/mol, a topological polar surface area of 110 Ų, a heavy atom count of 43, and a formal charge of 0 .

科学的研究の応用

Luminescence Properties

- Deep-Red Luminescence from Platinum(II) Complexes : Pt(II) complexes with benzannulated diarylamido ligand scaffolds exhibit narrow-band, deep-red phosphorescence. These complexes present emission maxima ranging from 683 to 745 nm with lifetimes from 850 to 4500 ns. The study highlights the impact of benzannulation and ring-substitution on photophysical properties (Mandapati et al., 2020).

Electrocatalytic Applications

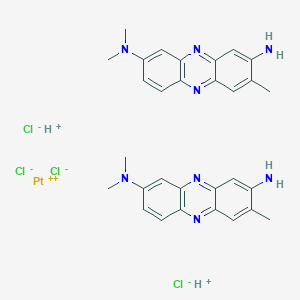

- Neutral Red as Electron Transfer Mediator : Organic molecule neutral red, when combined with platinum catalysts, enhances the electrocatalytic activity for methanol oxidation. It increases the exchange current density and specific activity, indicating its significant role in electrocatalysis (Zhong et al., 2007).

Biomedical and Bioimaging

- Carbon Dots for Sensing and Bioapplications : Fluorescent carbon dots synthesized from citric acid and neutral red are effective in detecting noble metal ions like Pt2+, Au3+, and Pd2+. They show potential for bioimaging and biosensing applications in cells and organisms (Gao et al., 2018).

Photophysical Behaviors

- Aggregated Isocyanide Cycloplatinated(II) Complexes : These complexes exhibit photoluminescent behavior sensitive to multiple stimuli, including VOCs and temperature. Changes in these conditions lead to color and phosphorescent color switching, providing insights into the intermolecular interactions affecting luminescence (Martínez-Junquera et al., 2022).

Environmental Applications

- Ethanol Electrooxidation on Platinum Particles : Platinum particles dispersed on poly(neutral red) film show enhanced electrocatalytic activity for ethanol oxidation, indicating potential environmental applications in catalysis (Zhong et al., 2008).

Safety And Hazards

将来の方向性

The future directions for “Ptcl4(neutral red)2” and similar platinum complexes could involve further investigation of their antitumor properties . Despite the great curative success of cisplatin in testicular cancer, it is not universally effective in other cancer types and induces a number of toxic side effects . Therefore, new platinum complexes have been pursued and investigated for their antitumor properties .

特性

IUPAC Name |

hydron;platinum(2+);8-N,8-N,3-trimethylphenazine-2,8-diamine;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H16N4.4ClH.Pt/c2*1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;;;;;/h2*4-8H,16H2,1-3H3;4*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMBQRWSHJOBQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34Cl4N8Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ptcl4(neutral red)2 | |

CAS RN |

123712-49-2 | |

| Record name | Neutral red-platinum tetrachloride complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123712492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)

![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)